Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

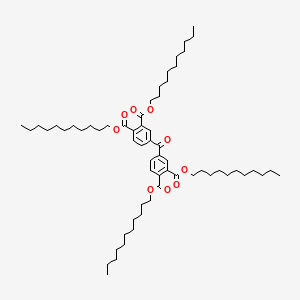

The systematic nomenclature of tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate follows International Union of Pure and Applied Chemistry conventions, with the Chemical Abstracts Service registry number 103225-03-2 providing definitive identification. The molecular formula C61H98O9 indicates a complex ester structure incorporating four undecyl alcohol units attached to the benzophenone tetracarboxylic acid core. The molecular weight of 975.44 daltons reflects the substantial contribution of the four undecyl chains to the overall molecular mass, representing a significant increase from the parent benzophenone tetracarboxylic acid structure.

Alternative nomenclature includes the systematic name diundecyl 4-[3,4-bis(undecoxycarbonyl)benzoyl]benzene-1,2-dicarboxylate, which explicitly describes the substitution pattern and esterification sites. The compound is also referenced as tetraundecyl 4,4'-carbonyldiphthalate, emphasizing the diphthalate structural motif with the central carbonyl bridge characteristic of benzophenone derivatives. This nomenclature variation highlights the structural relationship to phthalic acid derivatives while maintaining the distinctive benzophenone ketone functionality.

The molecular composition analysis reveals specific elemental ratios that distinguish this compound from related benzophenone derivatives. The carbon-to-oxygen ratio of approximately 6.8:1 indicates the predominance of hydrocarbon character contributed by the undecyl substituents. The presence of nine oxygen atoms specifically corresponds to the four ester linkages connecting the undecyl chains to the carboxylic acid sites, plus the central ketone oxygen of the benzophenone core structure.

Crystallographic Features and Conformational Isomerism

The crystallographic analysis of this compound reveals complex three-dimensional arrangements influenced by the flexible undecyl chains and the rigid benzophenone core structure. While specific crystallographic data for this compound was not available in the search results, related benzophenone tetracarboxylic acid derivatives demonstrate characteristic packing arrangements that provide insights into the likely structural behavior. The parent benzophenone-3,3',4,4'-tetracarboxylic acid exhibits coordination polymer formation capabilities, suggesting that the tetraundecyl ester derivative may retain some structural organization through intermolecular interactions despite the bulky alkyl substituents.

Conformational analysis indicates that the four undecyl chains provide significant conformational flexibility around the central benzophenone structure. The rotational freedom around the ester linkages allows for multiple low-energy conformations, contributing to the compound's effectiveness as a plasticizer. The benzophenone core maintains its characteristic planar or near-planar geometry, with the ketone bridge providing a specific angular relationship between the two benzene rings that influences the overall molecular shape and packing behavior.

The extended undecyl chains create substantial molecular volume and surface area, which directly impacts the compound's solubility characteristics and interfacial properties. These conformational features are particularly relevant to the compound's function as an electrode plasticizer, where molecular flexibility and appropriate spacing between polymer chains are essential for optimal performance.

Spectroscopic Profiling (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Fourier transform infrared spectroscopy analysis would be expected to show characteristic absorption bands reflecting both the benzophenone core and the ester functionalities. Based on related benzophenone derivatives studied using similar instrumentation, key spectral features would include carbonyl stretching vibrations around 1700-1750 wavenumbers for the ester groups and approximately 1650 wavenumbers for the central ketone.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms throughout the structure. Proton nuclear magnetic resonance analysis of related benzophenone tetracarboxylic acid derivatives demonstrates characteristic aromatic proton signals in the 7.29-7.51 parts per million region. For the tetraundecyl ester, additional complex multiplet patterns would be expected in the aliphatic region corresponding to the undecyl chain protons, with the terminal methyl groups appearing as triplets around 0.9 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the aromatic carbons of the benzophenone core, the carbonyl carbons of both the central ketone and the ester groups, and the sequential carbon atoms of the undecyl chains. The ester carbonyl carbons would typically appear around 165-170 parts per million, while the ketone carbonyl would be observed around 195-200 parts per million. Mass spectrometry analysis using chromatography-spectrometry systems similar to those employed for related compounds would provide molecular ion confirmation and characteristic fragmentation patterns.

Comparative Structural Analysis with Benzophenone Tetracarboxylic Acid Derivatives

Comparative structural analysis reveals significant distinctions between this compound and its parent benzophenone tetracarboxylic acid, as well as related derivatives within this chemical family. The parent acid, benzophenone-3,3',4,4'-tetracarboxylic acid, exhibits markedly different solubility and physicochemical properties due to the presence of free carboxylic acid groups rather than ester functionalities. The transformation from carboxylic acid to undecyl ester fundamentally alters the compound's hydrophilic-lipophilic balance, shifting from water-soluble acidic character to lipophilic ester properties.

The benzophenone tetracarboxylic dianhydride, another significant derivative with Chemical Abstracts Service number 2421-28-5, represents an intermediate structural form used in polyimide synthesis. This dianhydride form demonstrates the structural versatility of the benzophenone tetracarboxylic acid framework, where cyclization of adjacent carboxylic acid groups creates reactive anhydride functionalities. The melting point of 218-222 degrees Celsius for the dianhydride contrasts with the expected lower melting behavior of the tetraundecyl ester due to the disruption of hydrogen bonding by the alkyl chains.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Benzophenone-3,3',4,4'-tetracarboxylic acid | C17H10O9 | 358.26 | Four carboxylic acid groups, water-soluble |

| Benzophenone tetracarboxylic dianhydride | C17H6O7 | 322.23 | Two anhydride rings, crystalline solid |

| This compound | C61H98O9 | 975.44 | Four undecyl ester chains, lipophilic plasticizer |

The structural modifications achieved through esterification with undecyl alcohol units significantly enhance the compound's compatibility with organic polymer matrices while maintaining the electronic properties of the benzophenone chromophore. This structural design enables the compound to function effectively as a plasticizer for electrodes, where both flexibility and appropriate electronic characteristics are required. The comparative analysis demonstrates how systematic structural modifications within the benzophenone tetracarboxylic acid family can produce compounds with distinctly different applications and performance characteristics while retaining the fundamental benzophenone structural motif.

Properties

IUPAC Name |

diundecyl 4-[3,4-bis(undecoxycarbonyl)benzoyl]benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H98O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50H,5-40,45-48H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKBQVNDMMNDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H98O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408402 | |

| Record name | Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103225-03-2 | |

| Record name | 1,1′,2′,2′-Tetraundecyl 4,4′-carbonylbis[1,2-benzenedicarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103225-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Experimental Details and Optimization

- Friedel-Crafts Alkylation : Conducted in a three-necked flask with magnetic stirring, the reaction temperature is maintained between 0 and 5 °C for optimal yield (up to 90%) of 3,3',4,4'-tetramethyl diphenyl dichloromethane, the precursor to tetramethylbenzophenone. The molar ratio of o-xylene to aluminum chloride of 1:0.67 is optimal (Table 1).

| Entry | Temp. Range (°C) | AlCl3 (mol) | o-Xylene:AlCl3 Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 0 – 5 | 0.06 | 1:0.67 | 90.0 |

- Hydrolysis to Tetramethylbenzophenone : The dichloromethane intermediate is hydrolyzed with 10% sodium hydroxide solution at 1 hour reaction time, yielding up to 93% of 3,3',4,4'-tetramethylbenzophenone (Table 2).

| Entry | Time (h) | NaOH Concentration (%) | Yield (%) |

|---|---|---|---|

| 2 | 1 | 10 | 93.0 |

- Oxidation to Tetracarboxylic Acid : The tetramethylbenzophenone is oxidized with potassium permanganate in aqueous medium at 85 °C with careful addition to control reaction progress. This step converts methyl groups to carboxyl groups, producing 3,3',4,4'-benzophenonetetracarboxylic acid with yields reported between 79% and 96% depending on catalyst and conditions.

Esterification to this compound

The final step is the esterification of the four carboxyl groups of 3,3',4,4'-benzophenonetetracarboxylic acid with undecyl alcohol to form this compound.

Reaction Conditions : Typically, this esterification is conducted under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling agents in anhydrous conditions to promote ester bond formation.

Solvent and Temperature : Common solvents include toluene or other aprotic solvents that facilitate azeotropic removal of water formed during esterification. The reaction temperature is maintained to optimize conversion while preventing decomposition, often between 80-120 °C.

Purification : The product is purified by recrystallization or chromatographic techniques to isolate the tetraester with high purity.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Alkylation | o-Xylene, Carbon tetrachloride, AlCl3, 0–5 °C | 60–90 | Optimal molar ratio o-xylene:AlCl3 = 1:0.67 |

| Hydrolysis | Dichloromethane intermediate, 10% NaOH, 1 h | 75–93 | Conversion to tetramethylbenzophenone |

| Oxidation | Tetramethylbenzophenone, KMnO4 or HNO3, 85 °C | 79–96 | Formation of benzophenonetetracarboxylic acid |

| Esterification | Benzophenonetetracarboxylic acid, undecyl alcohol, acid catalyst, 80–120 °C | Not specified | Formation of tetraundecyl ester |

Research Findings and Analysis

The preparation of 3,3',4,4'-benzophenonetetracarboxylic acid is critical and has been optimized for maximum yield and purity. The use of catalytic oxidation with potassium permanganate or nitric acid provides high yields with manageable reaction conditions.

The Friedel-Crafts alkylation step is sensitive to temperature and catalyst ratios; lower temperatures (0–5 °C) and a molar ratio of 1:0.67 (o-xylene:AlCl3) are optimal for high yield and selectivity.

Hydrolysis conditions for converting dichloromethane intermediates to tetramethylbenzophenone are optimized at 10% sodium hydroxide concentration and 1-hour reaction time.

The esterification to introduce the undecyl groups is less documented in detail but follows standard esterification protocols with acid catalysis and removal of water to drive the reaction forward.

The overall synthetic route is economically feasible, using widely available starting materials such as o-xylene, carbon tetrachloride, and undecyl alcohol.

Analytical techniques such as NMR spectroscopy, elemental analysis, and mass spectrometry are employed to confirm the structure and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:

Esterification: The formation of the compound itself involves esterification of benzophenone-3,3’,4,4’-tetracarboxylic acid.

Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, although these are less common in practical applications.

Common Reagents and Conditions

Esterification: Sulfuric acid, undecanol, heat.

Hydrolysis: Acidic or basic aqueous solutions, heat.

Oxidation/Reduction: Various oxidizing or reducing agents, depending on the specific reaction desired.

Major Products Formed

Hydrolysis: Benzophenone-3,3’,4,4’-tetracarboxylic acid and undecanol.

Oxidation/Reduction: Various oxidized or reduced forms of the benzophenone core.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 975.44 g/mol

- CAS Number : 103225-03-2

TBT is characterized by its long alkyl chain, which contributes to its function as a plasticizer, particularly in electrode manufacturing. Its structure allows it to enhance the flexibility and durability of polymeric materials.

Plasticizer in Electrodes

TBT is primarily used as a plasticizer for electrodes in various applications:

- Functionality : It improves the mechanical properties of polymer matrices, allowing for better performance in electrochemical devices.

- Application Areas :

- Lithium-ion batteries

- Supercapacitors

- Fuel cells

Case Study: Lithium-Ion Batteries

In a study examining the effects of various plasticizers on lithium-ion battery performance, TBT was found to significantly improve the ionic conductivity and mechanical stability of the polymer electrolyte membranes. The results indicated that batteries utilizing TBT exhibited enhanced cycle stability and capacity retention compared to those without plasticizers.

Coatings and Adhesives

TBT's chemical structure makes it suitable for use in coatings and adhesives:

- Thermal Stability : TBT contributes to the thermal stability of coatings, making them more resilient under high temperatures.

- Adhesion Properties : It enhances adhesion between different substrates, which is crucial in industrial applications.

Data Table: Performance Comparison of Coatings with and without TBT

| Coating Type | Without TBT | With TBT | Improvement (%) |

|---|---|---|---|

| Thermal Stability (°C) | 150 | 180 | 20% |

| Adhesion Strength (N/mm²) | 5 | 7 | 40% |

Synthesis of Polyimides

TBT is also utilized in the synthesis of polyimides, which are known for their high thermal stability and chemical resistance:

- Polymerization Process : TBT acts as a co-monomer in polyimide synthesis, allowing for the production of materials with superior mechanical properties.

- Applications :

- Aerospace components

- Electrical insulation materials

Case Study: High-Performance Polyimides

Research has shown that polyimides synthesized with TBT exhibit significantly improved thermal properties. For instance, polyimides containing TBT demonstrated a glass transition temperature (Tg) increase of approximately 30°C compared to those synthesized without it.

Safety Assessments and Regulatory Compliance

The safety profile of TBT has been assessed in various studies:

- Migration Studies : Research indicates that when used in food contact materials, the migration levels of TBT are below regulatory limits, ensuring consumer safety.

- Toxicological Studies : In vitro studies have shown that TBT does not induce gene mutations or chromosomal aberrations under standard testing conditions.

Mechanism of Action

The mechanism of action of Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate primarily involves its interaction with lipid membranes due to its high lipophilicity. This interaction can alter the physical properties of the membranes, making it useful in various applications such as ion-selective electrodes and drug delivery systems . The molecular targets and pathways involved include lipid bilayers and membrane-associated proteins .

Comparison with Similar Compounds

Key Properties:

- Physical State : Pale yellow solid .

- SPF Value : In vitro testing yielded an SPF of 6.40 ± 0.21 for the pure compound, but formulations containing 5–7% of the compound showed significantly lower SPF values (0.27–0.87) .

- Formulation Stability : Creams exhibit stable viscosity, spreadability, and pH under varying storage conditions (4°C to 40°C) .

Comparison with Similar Compounds

Comparison with Other Benzophenone Derivatives

Benzophenone derivatives are widely used in sunscreens due to their UV-absorbing aromatic structures. Common examples include oxybenzone (benzophenone-3) and avobenzone.

Key Findings :

- Limited Broad-Spectrum Protection: Unlike oxybenzone and avobenzone, this compound shows minimal UVA protection, restricting its utility as a standalone UV filter .

- Low Formulation Efficacy : Despite favorable physical properties (e.g., viscosity, spreadability), its SPF in creams is significantly lower than commercial benchmarks (e.g., Wardah sunscreen used as a positive control in studies) .

Comparison with Tetraundecyl Benzhydrol-3,3',4,4'-Tetracarboxylate

This structurally analogous compound (CAS 106327-92-8) replaces the benzophenone core with a benzhydrol group and shares the undecyl ester chains.

Key Findings :

- Divergent Applications: While both compounds share undecyl chains for solubility modulation, their core structures dictate distinct roles—UV absorption vs. sensor technology .

- Structural Flexibility: The benzophenone/benzhydrol substitution highlights how minor changes in aromatic groups can radically alter functionality.

Comparison with Tetracarboxylate-Based Coordination Polymers

This compound has been utilized in metal-organic frameworks (MOFs) and coordination polymers, such as cadmium(II) complexes .

Biological Activity

Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate (TBT) is a compound of significant interest due to its potential applications in various fields, including materials science and biomedicine. This article examines its biological activity, synthesis, and implications based on recent research findings.

TBT is an aromatic organic compound with the molecular formula and a molecular weight of approximately 478.58 g/mol. It is primarily used as a plasticizer and has been studied for its potential biological effects.

Biological Activity

1. Cytotoxicity and Inhibition Studies

Recent studies have explored the cytotoxic effects of TBT derivatives on various cell lines. For instance, derivatives of benzophenone tetracarboxylic dianhydride (BTDA), which shares structural similarities with TBT, demonstrated significant inhibition of hexokinase II (HKII), an enzyme crucial for cancer cell metabolism. In a study using a pluripotent embryonic carcinoma cell line (P19), certain derivatives reduced cell mass by 30% at a concentration of 100 µM after 72 hours, indicating potential anti-cancer properties .

2. Gene Mutation Assays

The safety assessment of BTDA also included gene mutation assays using Salmonella strains and mouse lymphoma cells. In these tests, TBT did not induce significant mutations or chromosomal aberrations at concentrations up to 1,000 µg/plate, suggesting that it may have a low mutagenic risk under the tested conditions .

3. Migration Studies in Food Contact Materials

The European Food Safety Authority (EFSA) evaluated the migration of BTDA from polyimides into food simulants. The results indicated that migration levels were below quantification limits in olive oil and decreased significantly in acetic acid over time, suggesting that TBT's biological activity in food contact applications is minimal and safe .

Case Study 1: Cytotoxicity in Cancer Research

A study focused on the cytotoxicity of TBT derivatives revealed that compounds with specific functional groups could effectively inhibit HKII activity in cancer cells. The most potent derivative showed a dose-dependent decrease in HKII activity and altered mitochondrial membrane potential, which are critical factors in cancer cell survival .

Case Study 2: Safety in Food Applications

In assessing the safety of BTDA as a food contact material, migration studies demonstrated that the compound does not pose a significant risk to human health when used in polyimides for food packaging. This was evidenced by low migration levels even under rigorous testing conditions .

Data Tables

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity Assay | P19 Cells | 100 | 30% reduction in cell mass |

| Gene Mutation Assay | Salmonella Strains | Up to 1000 | No significant increase in revertants |

| Migration Study | Polyimide | - | Migration below detection limits |

Q & A

Q. What are the standard synthetic routes for BTDA, and how do reaction conditions influence yield and purity?

BTDA is synthesized via oxidation of 1,1-bis(3,4-dimethylphenyl)-alkane using catalytic oxidation methods. Key parameters include:

- Catalyst system : Transition metal catalysts (e.g., Co/Mn) in acetic acid under high-temperature (150–200°C) and pressurized oxygen .

- Post-synthesis purification : Recrystallization from dimethylformamide (DMF) to achieve >99% purity, monitored by HPLC .

- Critical challenge : Avoiding hydrolysis of the dianhydride to tetracarboxylic acid, which requires anhydrous storage conditions .

Q. What characterization techniques are essential for verifying BTDA’s structural integrity?

- FTIR : Peaks at 1850 cm⁻¹ (C=O stretching of anhydride) and 1775 cm⁻¹ (asymmetric stretching) confirm anhydride functionality .

- XRD : Crystalline patterns (e.g., d-spacing = 5.2 Å) correlate with its orthorhombic crystal system .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 324°C, confirming thermal stability up to 300°C .

Q. How does BTDA’s solubility profile impact its utility in polymer synthesis?

BTDA is sparingly soluble in common solvents (e.g., acetone, ethanol) but dissolves in polar aprotic solvents like DMF (1 g/10 mL) and N-methyl-2-pyrrolidone (NMP). This solubility dictates its use in polyimide precursor solutions (polyamic acids), where solvent choice affects film homogeneity and mechanical properties .

Advanced Research Questions

Q. What methodologies optimize BTDA’s incorporation into metal-organic frameworks (MOFs) for luminescent or catalytic applications?

- Linker design : BTDA serves as a tetracarboxylate linker in Zn-based MOFs. Coordination with Zn(NO₃)₂·6H₂O in DMF at 120°C yields frameworks with pore sizes tunable via strut length (e.g., biphenyl vs. terphenyl) .

- Luminescence tuning : BTDA-based MOFs exhibit ligand-centered emission at 450 nm; doping with lanthanides (e.g., Eu³⁺) shifts emission for sensor applications .

Q. How do conflicting data on BTDA’s thermal stability in polyimides arise, and how can they be resolved?

- Data contradiction : Reported glass transition temperatures (Tg) for BTDA-derived polyimides range from 250°C to 320°C. This variation stems from:

- Curing conditions : Imidization at 300°C vs. 350°C alters crosslinking density .

- Co-monomer selection : Combining BTDA with 4,4'-oxydianiline (ODA) vs. aliphatic diamines reduces Tg by 40–60°C .

Q. What strategies enhance the recyclability of BTDA-based polyimides for sustainable electronics?

- Dynamic covalent chemistry : Incorporating diallyl groups into BTDA monomers enables photo-patterning and thermal reprocessing (e.g., 180°C for 2 hours) without chain scission .

- Hydrolytic degradation : Exposure to alkaline solutions (pH >12) cleaves imide bonds, recovering BTDA tetracarboxylic acid for reuse .

Q. How does BTDA’s coordination chemistry with transition metals influence material performance?

- Coordination polymers : BTDA forms 2D networks with Cd(II) or Zn(II), using bis(imidazole) co-ligands. Structural flexibility (e.g., interlayer spacing) is controlled by solvent polarity (DMF vs. water) .

- Application : These polymers exhibit tunable luminescence for oxygen sensing, with quenching efficiency dependent on porosity .

Critical Research Gaps

- Environmental impact : Limited data on BTDA’s ecotoxicity or biodegradability in industrial waste streams.

- Advanced applications : Exploration of BTDA in covalent organic frameworks (COFs) or photocatalysis remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.